molecular formula C20H15N5O6S B2828317 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide CAS No. 332384-21-1

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide

Cat. No.: B2828317
CAS No.: 332384-21-1
M. Wt: 453.43
InChI Key: LEUYBUSOQDDGMD-UHFFFAOYSA-N
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Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable target for synthetic chemists and researchers.

Scientific Research Applications

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific structure and the biological target they interact with. For example, some imidazo[1,2-a]pyridines have been found to inhibit the formation of yeast to mold as well as ergosterol formation .

Future Directions

Future research on imidazo[1,2-a]pyridines could focus on developing more efficient synthesis methods, exploring their potential applications in medicinal chemistry, and studying their mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is effective and provides high yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3,5-dinitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyridine core with nitro and sulfonamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6S/c1-13-18(24(26)27)10-16(11-19(13)25(28)29)32(30,31)22-15-6-4-5-14(9-15)17-12-23-8-3-2-7-20(23)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYBUSOQDDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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